molecular formula C12H20N2O4S2 B6617557 4-[2-(morpholin-4-yl)ethyl]-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione CAS No. 1384428-57-2

4-[2-(morpholin-4-yl)ethyl]-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione

Cat. No. B6617557
CAS RN: 1384428-57-2
M. Wt: 320.4 g/mol
InChI Key: DZMVCRODDYLRKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-[2-(morpholin-4-yl)ethyl]-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione” is a chemical substance with the CAS Number: 1384428-57-2 . It has a molecular weight of 320.43 and a molecular formula of C12H20N2O4S2 .

Scientific Research Applications

4-[2-(morpholin-4-yl)ethyl]-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione has been used in the synthesis of a variety of drugs, including antifungal agents, anti-inflammatory agents, and antibiotics. In addition, this compound has been studied for its potential to act as an antioxidant and to affect the metabolism of certain molecules. This compound has also been studied for its potential to act as a therapeutic agent, and has been studied for its potential to inhibit the growth of certain cancer cells.

Mechanism of Action

The mechanism of action of 4-[2-(morpholin-4-yl)ethyl]-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione is not fully understood. It is believed that this compound may act as an antioxidant by scavenging free radicals, and may also affect the metabolism of certain molecules. In addition, this compound may act as a therapeutic agent by inhibiting the growth of certain cancer cells.
Biochemical and Physiological Effects
This compound has been studied for its potential to act as an antioxidant and to affect the metabolism of certain molecules. This compound has also been studied for its potential to act as a therapeutic agent, and has been studied for its potential to inhibit the growth of certain cancer cells. In addition, this compound has been studied for its potential to affect the expression of certain genes.

Advantages and Limitations for Lab Experiments

4-[2-(morpholin-4-yl)ethyl]-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and is easy to synthesize. In addition, this compound is a stable compound and can be stored for long periods of time without degradation. However, this compound is not soluble in water, which limits its use in certain experiments.

Future Directions

There are several potential future directions for research on 4-[2-(morpholin-4-yl)ethyl]-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione. One potential direction is to study its potential as a therapeutic agent, including its potential to inhibit the growth of certain cancer cells. Another potential direction is to study its potential to act as an antioxidant and to affect the metabolism of certain molecules. Additionally, this compound could be studied for its potential to affect the expression of certain genes. Finally, further research could be conducted to explore the potential of this compound as a drug synthesis agent.

Synthesis Methods

4-[2-(morpholin-4-yl)ethyl]-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione is synthesized through a multi-step process that involves the reaction of morpholine with ethyl bromide, followed by a condensation reaction with 1,7-dithia-4-azaspiro[4.4]nonane. This reaction is carried out in a solution of acetic acid, and the resulting product is isolated by crystallization. The purity of the product can be determined by thin-layer chromatography or high-performance liquid chromatography.

Safety and Hazards

Specific safety and hazard information for this compound was not found in the available resources. It’s important to handle all chemical substances with appropriate safety measures, including the use of personal protective equipment and working in a controlled environment .

properties

IUPAC Name

4-(2-morpholin-4-ylethyl)-7,7-dioxo-1,7λ6-dithia-4-azaspiro[4.4]nonan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O4S2/c15-11-9-19-12(1-8-20(16,17)10-12)14(11)3-2-13-4-6-18-7-5-13/h1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZMVCRODDYLRKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC12N(C(=O)CS2)CCN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.